molecular formula C12H14N2O B7565476 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide

2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide

Cat. No. B7565476
M. Wt: 202.25 g/mol
InChI Key: UHLYJDKZGDKANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based molecule that has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to have antimicrobial and antifungal properties. Additionally, it has been investigated for its potential to treat various diseases such as cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide in lab experiments include its ease of synthesis, low toxicity, and broad range of potential applications. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are many future directions for the research of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide. Some potential areas of research include investigating its potential as a treatment for cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods to improve its yield and purity. Finally, the potential applications of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide in material science and organic synthesis should be explored.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide involves the reaction of cyclopentadiene, pyridine-3-carboxylic acid, and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid, and the product is obtained in good yield. The chemical structure of 2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide is shown below:

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide has shown potential in various scientific research applications. It has been extensively studied for its medicinal properties and has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12(8-10-4-1-2-5-10)14-11-6-3-7-13-9-11/h1,3-4,6-7,9-10H,2,5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLYJDKZGDKANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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